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Compound of Interest

Compound Name: o-Acetotoluidide

Cat. No.: B117453

This guide provides a comprehensive overview of the spectroscopic data for o-Acetotoluidide
(also known as N-(2-methylphenyl)acetamide), a key chemical intermediate. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with standardized experimental protocols for data acquisition. This document
is intended for researchers, scientists, and professionals in drug development and related
fields.

Molecular Structure

o-Acetotoluidide is an organic compound with the chemical formula CoH11NO.[1][2] Its
structure consists of an acetamide group attached to the nitrogen atom of o-toluidine.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for o-Acetotoluidide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.8 Singlet (broad) 1H N-H (Amide proton)
) Ar-H (Aromatic
~7.2-7.6 Multiplet 4H
protons)
-CHs (Aryl methyl
~2.2 Singlet 3H  (Ary Y
protons)
-C(O)CHs (Acetyl
~2.1 Singlet 3H (O)CH ( Y
methyl protons)
Solvent: CDCls,
Reference: TMS
(Tetramethylsilane)
13C NMR (Carbon-13 NMR) Data[3]
Chemical Shift (6) ppm Assignment

~168 C=0 (Amide carbonyl carbon)

~136 Ar-C (Aromatic carbon attached to nitrogen)

130 Ar-C (Aromatic quaternary carbon attached to
methyl group)

~129 Ar-CH (Aromatic methine carbon)

~126 Ar-CH (Aromatic methine carbon)

~125 Ar-CH (Aromatic methine carbon)

~124 Ar-CH (Aromatic methine carbon)

~24 -C(O)CHs (Acetyl methyl carbon)

~18 -CHs (Aryl methyl carbon)

Solvent: CDCIs, Reference: TMS

(Tetramethylsilane)[3]
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Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

~3300 Strong, broad N-H stretch (Amide)
~3100-3000 Medium C-H stretch (Aromatic)
~2950-2850 Medium C-H stretch (Aliphatic)
~1660 Strong C=0 stretch (Amide | band)
~1580 Medium N-H bend (Amide Il band)
~1500, ~1450 Medium to Strong C=C stretch (Aromatic ring)

C-H bend (Ortho-disubstituted

~750 Strong o
aromatic ring)

Mass Spectrometry (MS)

The mass spectrum of o-Acetotoluidide is characterized by its molecular ion peak and several
key fragment ions.[4]

m/z Relative Intensity Assignment

149 High [M]* (Molecular ion)
107 High [M - C2H20]*

106 High [M - C2H30]*

91 Medium [C7H7]* (Tropylium ion)
77 Medium [CeHs]* (Phenyl ion)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

NMR Spectroscopy Protocol
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Sample Preparation:

e Weigh approximately 10-20 mg of o-Acetotoluidide for *H NMR and 50-100 mg for 13C
NMR.[5]

e Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls)
containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[6][7]

e Transfer the solution to a clean, dry 5 mm NMR tube.[5]

o Ensure the sample height in the tube is adequate for the spectrometer being used.

Instrument Setup and Data Acquisition:

 Insert the NMR tube into the spectrometer's probe.

e Lock the spectrometer on the deuterium signal of the CDCls.[6]

» Shim the magnetic field to achieve optimal homogeneity and resolution.[6]

e Tune and match the probe for the appropriate nucleus (*H or 13C).[8]

e For *H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient
number of scans should be averaged to obtain a good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum
and enhance sensitivity.[6][9] A longer acquisition time and a greater number of scans are
generally required compared to *H NMR due to the lower natural abundance and sensitivity
of the 13C nucleus.[5][9]

Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the
frequency-domain spectrum.[6]

o Phase the spectrum to ensure all peaks are in the positive absorptive mode.[6]

o Perform baseline correction to obtain a flat baseline.[6]
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o Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[6]

 Integrate the peaks in the 'H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol

Sample Preparation (Thin Solid Film Method):[10]

e Dissolve a small amount (a few milligrams) of o-Acetotoluidide in a volatile solvent such as
methylene chloride or acetone.[10]

o Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or
KBr).[10]

» Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the
plate.[10]

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.
e Acquire a background spectrum of the clean, empty sample compartment.

e Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to
the background spectrum to produce the final absorbance or transmittance spectrum.

e Ensure the peak intensities are within an appropriate range; if peaks are too intense (flat-
topped), a more dilute sample should be prepared. If they are too weak, a more
concentrated film is needed.[10]

Mass Spectrometry Protocol

Sample Introduction and lonization (Electron lonization - El):

 Introduce a small amount of the o-Acetotoluidide sample into the mass spectrometer,
typically via a direct insertion probe for solids or after separation by gas chromatography
(GC-MS).[11]
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e The sample is vaporized in a high vacuum.[11][12]

e Inthe ion source, the vaporized molecules are bombarded with a high-energy electron beam
(typically 70 eV).[12][13][14] This causes the ejection of an electron from the molecule,
forming a positively charged molecular ion ([M]*).[12][13]

Mass Analysis and Detection:
e The newly formed ions are accelerated by an electric field.[11][14]

e The accelerated ions then pass through a magnetic or electric field in the mass analyzer,
which separates them based on their mass-to-charge (m/z) ratio.[11][14]

e The separated ions are detected, and their abundance is recorded as a function of their m/z
ratio, generating the mass spectrum.[11]

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis
of o-Acetotoluidide.
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Caption: Workflow for the spectroscopic analysis of o-Acetotoluidide.

o-Acetotoluidide

[M]*
m/z = 149
- C2H20 (ketene) - C2H30e
[M - C2H20]* [M - C2H30]*
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- CHsCN
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(Tropylium ion)
m/z =91
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Caption: Proposed fragmentation pathway of o-Acetotoluidide in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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